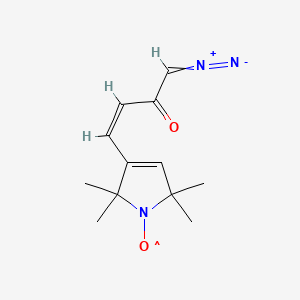
Dobpo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dobpo, also known as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, is a phosphorus-containing compound widely used as a flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials, particularly in polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dobpo can be synthesized through a one-pot process involving the reaction of 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide with vanillin and 2-aminobenzothiazole. The reaction is typically carried out in the presence of an acid catalyst . Another method involves the interaction of Grignard reagents with chlorophosphines, which is a more convenient synthetic route .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aryl ketone with a this compound compound in the presence of an acid catalyst. This method ensures good flame retardancy and thermal stability .
Análisis De Reacciones Químicas
Types of Reactions: Dobpo undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to engage in reactions with unsaturated groups within materials like asphalt, catalyzing the transformation of saturates into aromatics and resins .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include Grignard reagents, organolithium compounds, and halogenophosphines. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include various phosphine derivatives, which are used as flame retardants in different applications .
Aplicaciones Científicas De Investigación
Dobpo and its derivatives have a wide range of scientific research applications. They are extensively used as flame retardants in epoxy resins, polycarbonates, and other polymeric materials. These compounds enhance the thermal stability and flame retardancy of the materials, making them suitable for use in aerospace, electronics, and construction industries . Additionally, this compound-based compounds are being explored for their potential use in reducing fire hazards and improving the safety of various materials .
Mecanismo De Acción
Dobpo exerts its flame retardant effects through a combination of barrier effects in the condensed phase and flame inhibition effects in the gaseous phase. In the condensed phase, this compound promotes the formation of a dense and stable char layer, which acts as a barrier to heat and mass transfer. In the gaseous phase, this compound releases non-combustible gases and phosphorus-containing radicals, which inhibit the combustion process .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Dobpo include resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate), which are also used as flame retardants .
Uniqueness: this compound is unique in its ability to integrate multiple phosphorus oxidation states into one molecular structure, enhancing its flame retardant efficiency. This synergistic effect makes this compound-based derivatives highly effective in reducing flammability and improving the thermal stability of materials .
Propiedades
Número CAS |
79114-73-1 |
|---|---|
Fórmula molecular |
C12H16N3O2 |
Peso molecular |
234.27 g/mol |
InChI |
InChI=1S/C12H16N3O2/c1-11(2)7-9(12(3,4)15(11)17)5-6-10(16)8-14-13/h5-8H,1-4H3/b6-5- |
Clave InChI |
CVMJCZOEMPYFAJ-WAYWQWQTSA-N |
SMILES isomérico |
CC1(C=C(C(N1[O])(C)C)/C=C\C(=O)C=[N+]=[N-])C |
SMILES canónico |
CC1(C=C(C(N1[O])(C)C)C=CC(=O)C=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)
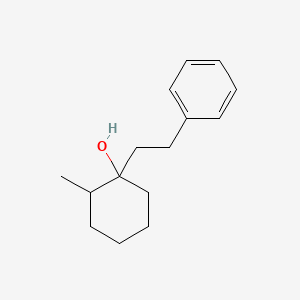
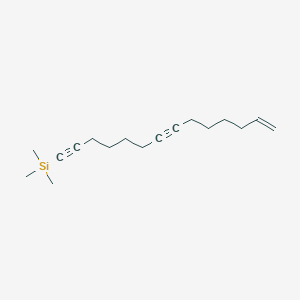

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
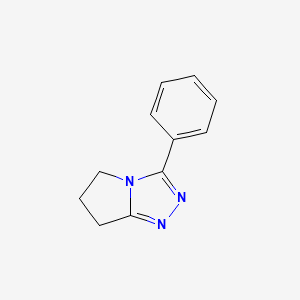
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
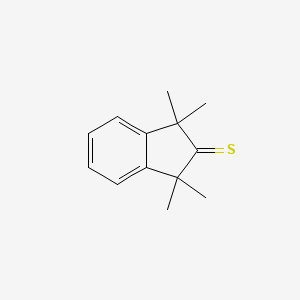

![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
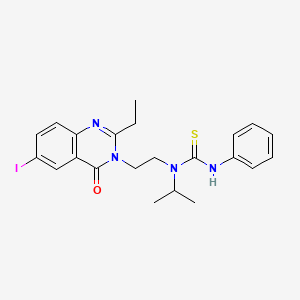
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
